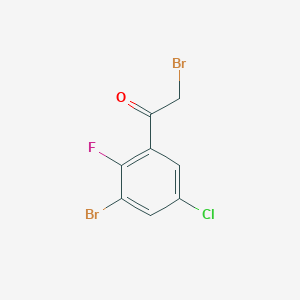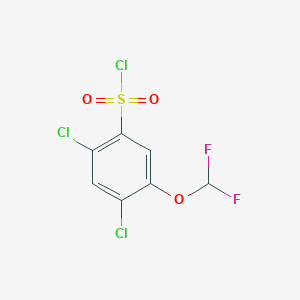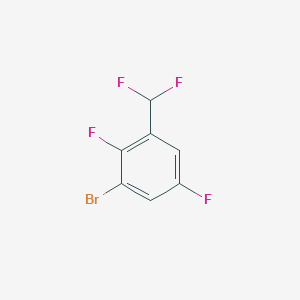
4',5'-Dibromo-2'-fluorophenacyl chloride
Vue d'ensemble
Description
4’,5’-Dibromo-2’-fluorophenacyl chloride is an organic compound with the molecular formula C8H4Br2ClFO and a molecular weight of 330.37 g/mol. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 4’,5’-Dibromo-2’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. One common method includes the reaction of 4-bromo-2,5-difluorobenzoic acid with thionyl chloride and dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then cooled, and the product is isolated by evaporation and dissolution in chloroform . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
4’,5’-Dibromo-2’-fluorophenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield carboxylic acids.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form fluorinated para-terphenyls.
Applications De Recherche Scientifique
4’,5’-Dibromo-2’-fluorophenacyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 4’,5’-Dibromo-2’-fluorophenacyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the bromine, fluorine, and chlorine atoms, which make the compound highly electrophilic. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
4’,5’-Dibromo-2’-fluorophenacyl chloride can be compared with other similar compounds, such as:
1,4-Dibromo-2-fluorobenzene: This compound is used in similar applications but lacks the phenacyl group, making it less reactive in certain reactions.
4-Bromo-2,5-difluorobenzoic acid: This compound is used as an intermediate in organic synthesis but has different reactivity due to the presence of carboxylic acid groups.
1,4-Dibromo-2,5-difluorobenzene: This compound is used in the preparation of fluorinated biphenyl derivatives and has similar reactivity but different applications.
Propriétés
IUPAC Name |
2-chloro-1-(4,5-dibromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-5-1-4(8(13)3-11)7(12)2-6(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMPUTNMFJRERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















